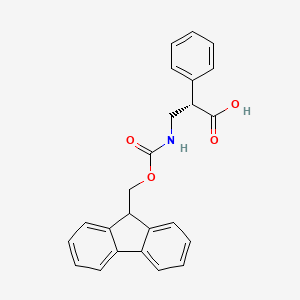

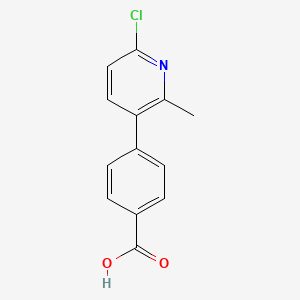

![molecular formula C12H21NO3 B567924 tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1239319-91-5](/img/structure/B567924.png)

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

説明

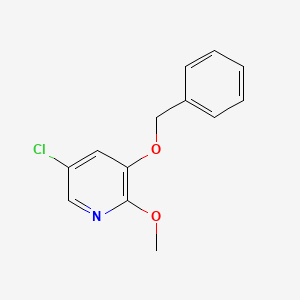

“tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” is characterized by a spirocyclic structure, which includes a nitrogen atom and an oxygen atom . The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” include a molecular weight of 227.30 g/mol . It has a XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid or semi-solid or lump or liquid at room temperature .

科学的研究の応用

Synthesis and Structural Analysis : Meyers et al. (2009) describe synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This compound is useful for further selective derivation, providing access to novel compounds that complement piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Molecular Structure and Synthesis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. The compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, and its molecular structure was determined via X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Enantioselective Synthesis in Drug Development : Campbell et al. (2009) described the enantioselective synthesis of a compound related to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This synthesis was part of a process to create potent CCR2 antagonists, highlighting its application in drug development (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

NMR Spectroscopy for Configuration Assignment : Jakubowska et al. (2013) used NMR spectroscopy to determine the absolute configurations of compounds related to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This highlights the use of spectroscopy in detailed chemical analysis (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

Application in Synthesis of Biologically Active Compounds : Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which can be used for preparing other potential biologically active heterocyclic compounds. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was one of the key compounds used in this process (Moskalenko & Boev, 2012).

Stereochemical Analysis and Synthesis : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound structurally related to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This research provided insights into molecular packing and stereochemistry, relevant for understanding similar compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

特性

IUPAC Name |

tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVBYCOMZDNOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741092 | |

| Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

CAS RN |

1239319-91-5 | |

| Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

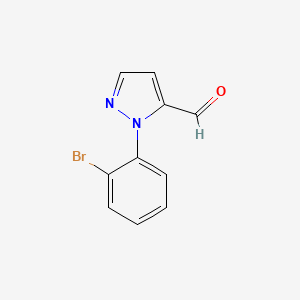

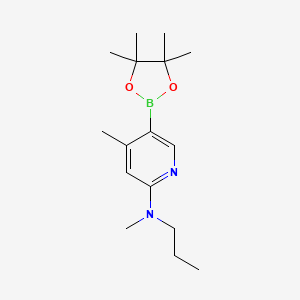

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

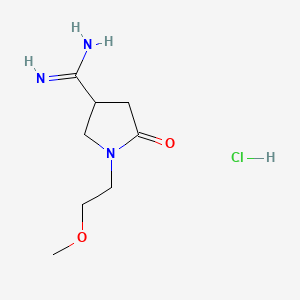

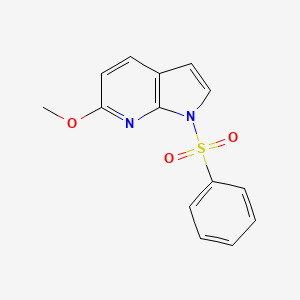

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

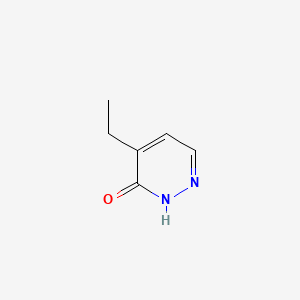

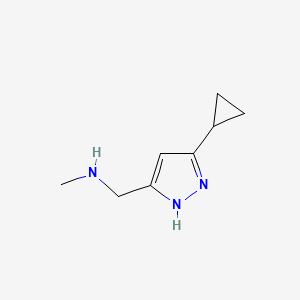

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)